molecular formula C30H54S2SiSn2 B12101778 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b

Cat. No.: B12101778
M. Wt: 744.4 g/mol
InChI Key: SUWOIAAVEUXBTC-UHFFFAOYSA-N
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Description

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family. It is characterized by its unique structure, which includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .

Preparation Methods

The synthesis of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] typically involves the Stille coupling reaction. This reaction is carried out between a dibromo-dithienosilole and trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] involves its interaction with molecular targets through its silole and dithiophene moieties. These interactions can lead to changes in the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include charge transfer and energy transfer processes, which are crucial for its function in organic electronics .

Comparison with Similar Compounds

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] can be compared with other similar compounds, such as:

  • 4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]silole
  • 4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene

These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of trimethylstannyl and octyl groups in this compound] provides it with distinct advantages in terms of stability and performance in electronic applications .

Properties

Molecular Formula

C30H54S2SiSn2

Molecular Weight

744.4 g/mol

IUPAC Name

(7,7-dioctyl-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane

InChI

InChI=1S/C24H36S2Si.6CH3.2Sn/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24;;;;;;;;/h15-16H,3-14,19-20H2,1-2H3;6*1H3;;

InChI Key

SUWOIAAVEUXBTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CCCCCCCC

Origin of Product

United States

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